4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
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Overview
Description
4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a nitrophenyl group, a cyano group, and a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce nitroso or nitro derivatives .
Scientific Research Applications
4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
- 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-(2-nitrophenyl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O3/c1-10-7-11(2)18(15(20)13(10)8-16)17-9-12-5-3-4-6-14(12)19(21)22/h3-7,9H,1-2H3/b17-9+ |
InChI Key |
YCLSDFHMYZXHLK-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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